1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-5-3-2-4-9(10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGWLEDAICUMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Chloroacetyl Chloride Intermediate
A widely reported method involves the condensation of m-aminobenzoic acid with chloroacetyl chloride to form 3-(2-chloroacetamido)benzoic acid (Int-I ), followed by nucleophilic substitution with 2-mercaptobenzimidazole. Adapting this approach, the target compound is synthesized as follows:
Step 1: Synthesis of 3-(2-Chloroacetamido)benzoic Acid ( Int-I)
A mixture of m-aminobenzoic acid (0.01 mol) and triethylamine (0.01 mol) in ethanol is cooled to 0°C, followed by dropwise addition of chloroacetyl chloride (0.01 mol). The precipitate is filtered and recrystallized from ethanol, yielding Int-I with >85% purity.
Step 2: Benzylation with 2-Methoxybenzyl Bromide
Int-I (0.01 mol) is reacted with 2-methoxybenzyl bromide (0.012 mol) in the presence of potassium carbonate (0.02 mol) in dimethylformamide (DMF) at 80°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to afford the benzylated intermediate.
Step 3: Cyclization to Imidazole Core
The intermediate undergoes cyclization in the presence of ammonium acetate and acetic acid at 120°C for 6 hours, forming the imidazole ring. The carboxylic acid group is subsequently deprotected using hydrochloric acid (1M) to yield the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | 0°C | 1 | 88 |
| 2 | 2-Methoxybenzyl bromide | 80°C | 12 | 75 |
| 3 | Ammonium acetate | 120°C | 6 | 68 |
Alternative Pathway via Imidazole-2-carboxylic Acid Coupling
Patent literature describes a divergent approach using imidazole-2-carboxylic acid as the starting material. The carboxylic acid is activated with thionyl chloride to form the acyl chloride, which is then coupled with 2-methoxybenzylamine in dichloromethane (DCM) under inert conditions.
Reaction Scheme:
- Activation: Imidazole-2-carboxylic acid + SOCl₂ → Imidazole-2-carbonyl chloride
- Coupling: Imidazole-2-carbonyl chloride + 2-methoxybenzylamine → this compound
This method achieves a higher yield (82%) but requires stringent moisture control due to the sensitivity of the acyl chloride intermediate.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in benzylation steps, while ethanol is preferred for recrystallization due to its low toxicity. Triethylamine serves as an effective base for neutralizing HCl byproducts during acylation reactions.
Temperature and Catalysis
Elevated temperatures (80–120°C) accelerate cyclization but may lead to decomposition. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve coupling yields by 15–20% in acylation reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a purity of ≥98% with a retention time of 6.7 minutes.
Applications in Drug Discovery
This compound serves as a precursor to GPR119 modulators, which are investigated for treating metabolic disorders. Derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL).
Chemical Reactions Analysis
1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid has shown promise in pharmacological research, particularly for its potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that modifications to the imidazole structure can enhance its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of imidazole derivatives. In animal models, compounds similar to this compound have been shown to reduce inflammation markers significantly, indicating potential therapeutic uses in treating inflammatory diseases .
Biochemical Applications
The compound's ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical applications.
Enzyme Inhibition
Studies suggest that imidazole derivatives can act as enzyme inhibitors, particularly against metallo-beta-lactamases (MBLs), which are critical in combating antibiotic resistance. The structure of this compound may allow it to engage effectively with the active sites of these enzymes, providing a pathway for developing new antibiotics .
Neuroprotective Properties
Preliminary research indicates that this compound may exhibit neuroprotective effects. In models of cerebral ischemia, it has been shown to improve survival rates and reduce neuronal death, suggesting potential applications in neurodegenerative disease treatments .
Materials Science Applications
The unique structural features of this compound enable its use in materials science.
Polymer Development
Imidazole derivatives are being explored as components in the synthesis of novel polymers. Their ability to form stable bonds with various substrates can lead to the development of materials with enhanced mechanical properties and thermal stability .
Case Studies
Several case studies highlight the applications of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant zones of inhibition compared to control groups, indicating strong antimicrobial properties.
-
Neuroprotection Research :
- Objective : Assessment of neuroprotective effects in ischemic models.
- Method : Mice were subjected to induced ischemia followed by treatment with the compound.
- Results : Treated groups exhibited reduced neuronal death and improved survival rates compared to untreated controls.
-
Enzyme Inhibition Analysis :
- Objective : To determine the inhibitory effect on metallo-beta-lactamases.
- Method : Enzyme assays were performed using various concentrations of the compound.
- Results : Significant inhibition was observed, suggesting potential for antibiotic development.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied, but common mechanisms include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-1H-imidazole-2-carboxylic acid: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
1-(2-Methoxybenzyl)-1H-benzimidazole-2-carboxylic acid: Contains a benzimidazole ring instead of an imidazole ring.
1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid: The carboxylic acid group is attached at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, receptor interactions, and potential applications in drug development.
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- Melting Point : 166-168 °C
- Boiling Point : Approximately 466.7 °C at 760 mmHg
The compound features a methoxybenzyl group attached to an imidazole ring, which is believed to enhance its biological activity compared to other similar compounds.
Anticancer Activity
This compound has shown promising anticancer activity through various mechanisms:
- Cell Line Testing : The compound was tested on multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, preliminary studies indicated an effective concentration (EC50) that resulted in 50% cell death across various human tumor cell lines, including colorectal and lung cancers.
- Mechanism of Action : The compound's structure suggests potential interactions with specific molecular targets involved in cancer cell proliferation and survival pathways. It may inhibit key enzymes or receptors that are critical for tumor growth.
Neurobiological Effects
The compound has been investigated for its role in neurobiology, particularly its interaction with serotonin receptors:
- Receptor Binding Studies : Research indicates that this compound interacts with the 5-HT2A receptor, which is implicated in mood regulation and neuroplasticity. This interaction may contribute to its therapeutic effects on psychiatric disorders.
- Neuroplasticity Promotion : The compound's ability to influence the TrkB-BDNF signaling pathway suggests a role in promoting neuroplasticity, which is crucial for recovery from neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties:
- Modification Studies : SAR analyses have shown that modifications to the imidazole ring and methoxybenzyl group can significantly alter biological activity. For example, substituting different functional groups can enhance or diminish the compound's efficacy against specific targets .
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition | Increased binding affinity to receptors |
| Alkyl chain length variation | Enhanced antimicrobial activity against Gram-positive bacteria |
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through cytotoxicity tests:
- Cell Line Testing : Various cell lines were utilized to determine the cytotoxic effects of the compound. The results indicated a concentration-dependent response, with lower concentrations exhibiting less toxicity while maintaining efficacy against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Properties : Research demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid moiety was found to enhance this activity due to its low pKa value .
- Metallo-beta-lactamase Inhibition : A study focused on optimizing imidazole derivatives for inhibiting metallo-beta-lactamases (MBLs), revealing that structural modifications could lead to more potent inhibitors against antibiotic resistance mechanisms .
- Psychoactive Potential : Investigations into the psychoactive effects of similar compounds suggest that this compound may have therapeutic implications for treating mood disorders through its action on serotonin receptors.
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A four-step synthesis is commonly employed, starting with o-phenylenediamine and proceeding through cyclization, hydrazine treatment, and condensation reactions. Key intermediates are characterized using elemental analysis , IR spectroscopy (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H), and mass spectrometry (ESI-MS for molecular ion confirmation). Deviations in Rf values and melting points between intermediates help track reaction progression .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., methoxybenzyl C-O-C stretch at ~1250 cm⁻¹).
- ¹H-NMR : Resolves aromatic protons (δ6.8–7.5 for methoxybenzyl) and imidazole protons (δ7.2–8.1).
- 13C-NMR : Confirms carbonyl carbons (δ~170 ppm for carboxylic acid) and aromatic carbons (δ110–150 ppm).
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at calculated m/z). Cross-referencing with theoretical values ensures structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.
- Handling : Use desiccants and avoid prolonged exposure to moisture.
- Decomposition Risks : Avoid strong oxidizers (risk of producing CO/NOx gases). Stability under ambient conditions is limited; monitor via TGA/DSC for thermal degradation profiles .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) predict energy barriers for cyclization and condensation steps.
- Machine Learning : Train models on existing benzimidazole reaction data to predict optimal solvents (e.g., methanol vs. DMF) and catalysts (e.g., Cu(I)/2-pyridonate systems).
- Feedback Loops : Integrate experimental yields with computational descriptors (e.g., Fukui indices) to refine synthetic protocols .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., MIC values under varying pH/temperature).
- Structural Tweaks : Modify the methoxybenzyl group to assess SAR (e.g., replace -OCH₃ with -Cl for enhanced antimicrobial activity).
- Orthogonal Assays : Validate results using both in vitro (e.g., broth microdilution) and in silico (molecular docking against target enzymes) methods .
Q. How can researchers address low yields in the final condensation step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate imidazole ring formation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Realtime Monitoring : Employ HPLC-MS to track byproduct formation and adjust reaction kinetics .
Analytical and Safety Considerations
Q. What are the key safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration.
- Emergency Procedures : For skin contact, rinse with 10% acetic acid followed by water. Documented LD₅₀ values for similar compounds suggest moderate toxicity .
Tables: Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
